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Grubbs Catalyst

Cat. No.: B8633823
M. Wt: 825.0 g/mol
InChI Key: PNPBGYBHLCEVMK-UHFFFAOYSA-N
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Description

Grubbs Catalyst is a series of ruthenium-based transition metal carbene complexes that are highly effective for catalyzing olefin metathesis reactions, a transformative method for reorganizing carbon-carbon double bonds. These catalysts are renowned for their excellent functional group tolerance, stability in air and moisture, and compatibility with a wide range of solvents, making them a preferred choice in synthetic organic chemistry, polymer science, and materials research. The development of these well-defined catalysts by Robert H. Grubbs, for which he shared the Nobel Prize in Chemistry in 2005, has enabled their broad application in both academic and industrial settings. Olefin metathesis with this compound allows for the "swapping" of alkene terminal carbons, with key applications including Ring-Closing Metathesis (RCM) for the formation of cyclic structures, Cross-Metathesis (CM) for the coupling of different alkenes, and Ring-Opening Metathesis Polymerization (ROMP) for creating polymers from strained cyclic olefins. The generally accepted mechanism, known as the Chauvin mechanism, involves a [2+2] cycloaddition between the ruthenium carbene and the alkene to form a ruthenacyclobutane intermediate, followed by a cycloreversion that releases a new alkene and regenerates the ruthenium carbene species, thus continuing the catalytic cycle. The portfolio includes several generations, such as the robust First-Generation catalyst, the more active N-heterocyclic carbene (NHC)-ligated Second-Generation catalyst, and the Hoveyda-Grubbs variants that offer enhanced stability through a chelating isopropoxybenzylidene ligand. Grubbs Catalysts facilitate green and cost-effective processes through low catalyst loadings, high-yielding reactions, and successful use on scales from milligram to multi-ton. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H74Cl2P2Ru+2 B8633823 Grubbs Catalyst

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;tricyclohexylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBGYBHLCEVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74Cl2P2Ru+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Generations of Grubbs Catalysts: Structural Design and Development

Hoveyda-Grubbs Catalysts (HG)

Chelating Benzylidene Ligand Design

The second generation of Grubbs catalysts (G2) marked a significant advancement over the first generation. Structurally, G2 catalysts are characterized by the replacement of one of the phosphine (B1218219) ligands, typically tricyclohexylphosphine (B42057) (PCy3) nih.gov, with an N-heterocyclic carbene (NHC) ligand wikipedia.orgsigmaaldrich.cnnih.gov. Common NHC ligands include 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes) or 1,3-dimesitylimidazol-2-ylidene (IMes) sigmaaldrich.cnnih.gov.

This substitution is crucial because the NHC ligand acts as a stronger net electron donor compared to phosphines, leading to enhanced catalytic activity and improved thermal stability of the ruthenium center sigmaaldrich.cnnih.govmdpi.comresearchgate.netnobelprize.org. Furthermore, within the second-generation family, Hoveyda-Grubbs catalysts incorporate a chelating styrenyl ether ligand, which provides a unique ability to control the initiation of the catalyst mdpi.comresearchgate.netillinois.eduacs.org. The chelating nature of this ligand contributes to the catalyst's robust performance.

Improved Stability and Reusability

A key advantage of second-generation Grubbs catalysts is their significantly improved stability and reusability compared to their first-generation counterparts wikipedia.orgorganic-chemistry.orgsigmaaldrich.cnnih.govmdpi.comillinois.edu. These catalysts exhibit enhanced thermal stability and greater tolerance towards moisture and air, simplifying their handling in laboratory settings wikipedia.org.

The high stability and reusability of second-generation Hoveyda-Grubbs catalysts, in particular, make them ideal platforms for investigating catalyst recycling strategies illinois.edu. One prominent approach for recycling involves modifying the catalysts with "phase tags." These tags, which can be ionic groups, fluorocarbons, or polyethers, alter the catalyst's solubility, facilitating its separation and recovery from the reaction mixture illinois.edu. This method not only helps in retaining the catalyst's reactivity but also aids in reducing ruthenium contamination in the final products, which is particularly important for pharmaceutical applications illinois.edu.

Third-Generation Grubbs Catalysts (G3) / Fast-Initiating Catalysts

The third generation of Grubbs catalysts (G3), also known as fast-initiating catalysts, represents a further refinement in catalyst design, primarily optimized for applications in ring-opening metathesis polymerization (ROMP) wikipedia.orgunifr.ch. These catalysts are characterized by an exceptionally high ratio of initiation rate to propagation rate, which is a critical feature for achieving living polymerization. This characteristic enables the synthesis of polymers with low polydispersity and precise control over molecular weight wikipedia.orgunifr.ch.

Labile Pyridine-Based Ligands

The rapid initiation rates of G3 catalysts are primarily attributed to the incorporation of labile pyridine-based ligands, such as 3-bromopyridine, which replace the phosphine ligands found in earlier generations wikipedia.orgsmolecule.comnih.gov. While G3 catalysts are often isolated as bispyridyl complexes, upon dissolution in a solvent, one pyridine (B92270) ligand readily dissociates. This dissociation creates an open coordination site on the ruthenium center, which is essential for the initiation of the metathesis cycle wikipedia.orgsmolecule.comrsc.org. The presence of electron-deficient pyridine ligands further enhances the dissociation rate of the pyridine, leading to even faster ROMP reaction rates nih.gov.

Characteristics of Rapid Initiation Rates

Third-generation Grubbs catalysts exhibit initiation rates that are orders of magnitude faster than those of second-generation catalysts rsc.org. The initiation process in G3 catalysts involves the initial loss of a pyridine ligand, which then allows the olefin substrate to coordinate with the ruthenium atom smolecule.com. Mechanistic studies indicate that the kinetics of initiation can proceed through both associative and dissociative pathways, ultimately converging at an alkene complex that is primed for metathesis rsc.orgrsc.org. For G3-initiated ROMP, experimental and computational studies have identified the formation of the metallacyclobutane ring as the rate-determining step in the polymerization process nsf.gov.

Advanced Ligand Design and Catalyst Tuning

Influence of Electronic and Steric Properties of Ligands

The electronic and steric properties of ligands play a critical role in tuning the reactivity and stability of Grubbs catalysts. For second-generation ruthenium catalysts, modifications to the substituents on the backbone and/or nitrogen atoms of the NHC ligand have been shown to improve both reactivity and stability mdpi.com. Strong σ-donor ligands, such as NHCs, are particularly effective as they favor the active conformation of the carbene ligand, thereby enhancing catalytic activity researchgate.net.

Table 1: Key Characteristics of Grubbs Catalyst Generations

Catalyst GenerationKey Ligand FeatureInitiation RateStabilityReusabilityPrimary Application Highlight
First Generation (G1)Phosphine (PCy3)SlowerLowerLimitedGeneral olefin metathesis wikipedia.org
Second Generation (G2)NHC (e.g., SIMes, IMes), sometimes chelating benzylidene (Hoveyda-Grubbs)HigherImprovedImprovedBroad functional group tolerance, RCM, CM, ROMP wikipedia.orgsigmaaldrich.cnmdpi.com
Third Generation (G3)Labile PyridineVery FastHighGoodLiving ROMP, low polydispersity polymers wikipedia.orgunifr.chsmolecule.com

Development of Cyclometalated and Chelated Ruthenium Complexes

The evolution of Grubbs catalysts has seen significant advancements, particularly in the design of cyclometalated and chelated ruthenium complexes, which have been instrumental in achieving enhanced selectivity, especially Z-selectivity, in olefin metathesis reactions. While cyclometalated ruthenium complexes were initially identified as products of catalyst decomposition, their potential for controlled metathesis was later realized through deliberate design mdpi.comrsc.org.

A pivotal development occurred in 2011 when Grubbs and co-workers introduced the first cyclometalated catalyst engineered for Z-selective olefin metathesis rsc.orgresearchgate.net. This breakthrough involved a ruthenium complex featuring an N-heterocyclic carbene (NHC) ligand, specifically an adamantyl-derived NHC, which forms a chelate with the metal center through cyclometallation rsc.orgresearchgate.net. This structural modification proved highly effective, with the adamantyl-NHC cyclometalated catalyst (e.g., Ru41) demonstrating a tenfold increase in Z-selectivity compared to its mesityl analogue in cross-metathesis reactions of allylbenzene (B44316) and cis-1,4-diacetoxy-2-butene (B1582018) rsc.orgresearchgate.net.

The underlying strategy for these catalysts involves an intramolecular C-H bond activation of the NHC ligand, facilitated by anionic ligand substitution, which leads to the formation of a stable chelate crucial for stereocontrolled olefin metathesis researchgate.net. Further research focused on optimizing these catalysts by varying key structural elements, including the X-type ligand, the chelate itself, and the N-aryl group caltech.edu. It was observed that carboxylate-type ligands were particularly effective in inducing the necessary C-H activation caltech.edu. Additionally, monodentate ligands, such as iodo-complexes, could be synthesized and subsequently undergo transmetallation to yield stable chelated species with bidentate ligands like nitrate (B79036) caltech.edu.

The enhanced Z-selectivity observed with these cyclometalated complexes is attributed to their mechanistic preference for reacting via side-bound metallacyclobutanes, which are syn to the NHC ligand. This orientation sterically directs substituents within the forming metallacyclobutane away from the NHC N-aryl group, thereby favoring the formation of the Z-olefin product nih.gov. These advancements have made cyclometalated ruthenium complexes highly effective in various Z-selective metathesis reactions, including cross-metathesis and macrocyclization rsc.org.

Chiral Ligand Incorporation for Asymmetric Metathesis

The pursuit of asymmetric olefin metathesis (AOM), which enables the enantioselective synthesis of chiral molecules, has been a significant area of research in the development of Grubbs catalysts. Early efforts in asymmetric metathesis utilizing ruthenium catalysts prominently featured the incorporation of chiral N-heterocyclic carbene (NHC) ligands mdpi.comacs.org.

A landmark contribution from Grubbs and co-workers in 2001 demonstrated the successful design of chiral ruthenium catalysts where the stereochemical identity of the NHC moiety directly influenced the orientation of the adjacent N-aryl groups acs.org. These pioneering catalysts were effective in promoting asymmetric ring-closing metathesis (ARCM) and asymmetric ring-opening cross metathesis (AROCM) reactions, yielding products with high enantioselectivities mdpi.comnih.gov.

Beyond the Grubbs group, the Hoveyda group also made notable strides by employing C1-symmetric bidentate NHC ligands, which were designed to induce chirality at the ruthenium center, thereby controlling the orientation of olefin complexation mdpi.com. Monodentate C1-symmetric ligands have also been investigated for their potential in asymmetric metathesis processes mdpi.com.

A more recent approach involves the introduction of chiral amino acid ligands into Hoveyda-Grubbs second-generation complexes through a facile anionic ligand exchange. These modified pre-catalysts have shown promising enantioselectivity in both asymmetric ring-closing and ring-opening cross-metathesis reactions rsc.org.

A particularly successful strategy for incorporating stereogenic atoms directly into the catalyst structure involves the cyclometalation of the NHC ligand. Enantioenriched complexes derived from this design element have proven capable of catalyzing highly Z- and enantioselective AROCM of norbornenes and cyclobutenes, as well as ARCM of challenging prochiral trienes nih.gov. The efficiency and enantioselectivity of these ARCM reactions are influenced by both the X-type ligand and the specific substitution pattern on the prochiral triene reactant acs.org. Furthermore, studies have shown that the addition of iodide salts, such as sodium iodide (NaI), can enhance the enantioselectivity in certain ARCM reactions mdpi.com. The exploration of "chiral-at-ruthenium" approaches has also contributed to the advancements in ARCM mdpi.com.

Mechanistic Investigations of Grubbs Catalysis

Fundamental Olefin Metathesis Reaction Mechanism

The core mechanistic understanding of olefin metathesis, largely attributed to Yves Chauvin, posits a [2+2] cycloaddition/cycloreversion pathway. This mechanism is universally accepted for Grubbs-catalyzed metathesis reactions. libretexts.orgrsc.orgwikipedia.orgapexmolecular.com

The Metallacyclobutane Intermediate Pathway

The widely accepted Chauvin mechanism describes olefin metathesis as proceeding through a four-membered metallacyclobutane intermediate. libretexts.orgrsc.orgwikipedia.orgapexmolecular.comresearchgate.netnumberanalytics.comlibretexts.orgorganic-chemistry.orgfiveable.mecaltech.eduntu.edu.sgpku.edu.cn This intermediate is formed by a [2+2] cycloaddition reaction between the transition metal alkylidene complex (the active catalyst) and the olefin substrate. libretexts.orgrsc.orgwikipedia.orgapexmolecular.com Following its formation, the metallacyclobutane undergoes a retro [2+2] cycloaddition (or cycloreversion), leading to the scission and regeneration of carbon-carbon double bonds, thereby yielding a new alkylidene and a new olefin product. libretexts.orgrsc.orgwikipedia.orglibretexts.orgorganic-chemistry.org The presence of d-orbitals in the metal alkylidene fragment is crucial, as it facilitates this reaction, which would otherwise be symmetrically forbidden for a direct [2+2] cycloaddition between two alkenes. libretexts.orgwikipedia.org

Initiation Mechanisms

The initiation phase in Grubbs catalysis is the critical step where the dormant pre-catalyst is converted into the highly reactive 14-electron ruthenium alkylidene species, which then enters the catalytic cycle. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov This activation typically involves the dissociation of a neutral ligand from the ruthenium center. rsc.orgresearchgate.netresearchgate.net Mechanistic studies have identified three primary pathways for this pre-catalyst activation: dissociative, associative, and interchange. rsc.orgresearchgate.netresearchgate.net

In the dissociative mechanism, the initial step involves the dissociation of a ligand, such as a phosphine (B1218219) (e.g., tricyclohexylphosphine (B42057), PCy3) or pyridine (B92270), from the 16-electron pre-catalyst. This generates a 14-electron active species, which subsequently coordinates with the alkene substrate. rsc.orgresearchgate.netresearchgate.netnih.govnih.govharvard.edubeilstein-journals.org For first-generation (G-I) and second-generation (G-II) Grubbs catalysts, phosphine dissociation is generally considered the rate-limiting step for initiation. rsc.orgnih.govharvard.edursc.orgtamu.eduacs.org

For Hoveyda-Grubbs catalysts, the dissociative pathway can involve the decoordination of the chelating 2-(isopropoxy)benzylidene ligand, releasing 2-(isopropoxy)styrene. researchgate.net Studies have shown that sterically demanding olefins, such as diethyl diallyl malonate (DEDAM) and styrene, preferentially induce initiation via the dissociative pathway for Hoveyda-Grubbs type complexes. researchgate.netresearchgate.netacs.orgnih.govacs.org The rate of dissociative initiation can be influenced by the electronic properties of the ligands; electron-withdrawing groups on the benzylidene ether ligands have been observed to increase the initiation rates. acs.orgnih.gov

Beyond the purely dissociative route, other initiation mechanisms play a role, particularly for more advanced Grubbs catalyst generations and specific substrates.

Associative Pathway: In this mechanism, the alkene substrate first coordinates to the metal center, forming an 18-electron intermediate, before the eventual dissociation of a ligand. rsc.orgharvard.edu

Interchange Pathway: This pathway involves the simultaneous binding of the alkene and the loss of a ligand from the catalyst. rsc.orgresearchgate.netresearchgate.net

The preferred initiation mechanism can depend on the steric properties of the olefin substrate. For smaller olefins, the interchange mechanism is often favored, while larger olefins lean towards the dissociative mechanism. researchgate.netresearchgate.netacs.orgnih.gov Kinetic studies involving butyl vinyl ether (BuVE) with certain Hoveyda-Grubbs complexes have revealed negative activation entropies (ΔS‡ ranging from -113 to -167 J·K⁻¹·mol⁻¹), which provides support for an associative mode of activation within an interchange mechanism. acs.orgnih.gov

Ligand dissociation is a rate-determining step for the activation of many Grubbs catalysts. rsc.orgresearchgate.netresearchgate.netnih.govnih.govacs.org For first- and second-generation Grubbs catalysts, the dissociation of the tricyclohexylphosphine (PCy3) ligand is a slow kinetic process that establishes a dynamic equilibrium with its re-association. nih.govacs.org

Table 1: Observed Rate Constants for this compound Transformation

Catalyst Typekobs (s⁻¹) at 25 °C in CH₂Cl₂ (UV-vis)
Grubbs First Generation (G-I)7.48 × 10⁻⁵ nih.govacs.org
Grubbs Second Generation (G-II)1.52 × 10⁻⁴ nih.govacs.org

Note: This table is intended to be interactive in a live environment.

For the third-generation this compound G-III-Br, the dissociative initiation rate constant (k1) was estimated to be greater than 4 s⁻¹, indicating a significantly faster initiation compared to G-II (more than six orders of magnitude faster) and Hoveyda-Grubbs II (three orders of magnitude faster). rsc.org Computational studies predict that the dissociation of a pyridine ligand from G-III-X is only slightly endergonic, with equilibrium constants (K0) in the range of 10⁻³ to 10⁻¹ M. rsc.org The rate of PCy3 dissociation for G-II has been found to be pseudo-first order across various solvents, with kobs values ranging from 0.8–2.6 × 10⁻⁴ s⁻¹. researchgate.net Furthermore, a correlation has been observed between the ease of G-II oxidation and the rate of PCy3 dissociation in different solvents. researchgate.net

Propagation Phase Studies

In ring-opening metathesis polymerization (ROMP), a common application of Grubbs catalysts, the propagation mechanism involves the reaction of a strained cycloalkene with the catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a ring-opening reaction to yield a new carbene, which subsequently reacts with another cycloalkene molecule. This repetition of steps leads to the formation of an unsaturated open-chain polymer product. libretexts.orgntu.edu.sgpku.edu.cn While these steps are reversible, the driving force for ROMP is often the relief of ring strain in the cyclic olefin, which pushes the reaction forward. ntu.edu.sg

For third-generation Grubbs catalysts, the [2+2] cycloaddition step, which leads to the formation of the metallacycle, can be the rate-determining step during propagation. wikipedia.org Detailed mechanistic studies, including those on tungsten catalysts, have allowed for the computation of rate constants for elementary propagation steps, revealing that different carbene sites (e.g., W=CH₂ versus W=CHCH₃) can exhibit varying activities in the propagation process. acs.orgacs.org Key factors influencing the efficiency and outcome of the propagation phase include the kinetics of olefin addition to the metal center and the stability and stereochemistry of the transient metallacyclobutane intermediate. nih.gov The regio- and stereochemistry of the final metathesis products are determined during either the formation or the cleavage of the metallacycle. researchgate.net Computational studies have also predicted high E-selectivity for certain catalysts, attributed to the favoring of anti-disposed substituents in the rate-determining cycloreversion transition state. researchgate.net Crucially, the stability of the metallacyclobutane intermediate against decomposition pathways, such as β-hydride elimination, is vital for efficient propagation. For instance, ruthenium catalysts featuring cyclic(alkyl)(amino)carbene (CAAC) ligands demonstrate reduced susceptibility to β-hydride elimination compared to those with N-heterocyclic carbene (NHC) ligands, contributing to higher productivity. researchgate.net

Rate-Determining Steps in Catalytic Cycle

For the ring-opening metathesis polymerization (ROMP) initiated by a Grubbs third-generation precatalyst, experimental kinetic isotope effect (KIE) studies, corroborated by Density Functional Theory (DFT) calculations, have consistently identified the formation of the metallacyclobutane ring as the rate-determining step. This step corresponds to the highest energy transition state within the polymerization mechanism nsf.govnih.govacs.org. Similarly, in the activation of Grubbs-Hoveyda-type precatalysts with various substrates like propene, 1-hexene, and ethyl vinyl ether (EVE), the formation of the metallacyclobutane (MCB) is often predicted to be the rate-determining step acs.org.

However, the specific RDS can vary depending on the catalyst generation, substrate, and reaction conditions. For instance, a DFT free-energy profile for the degenerate metathesis of ethylene (B1197577), using a truncated model of the first-generation this compound, suggested that the cycloreversion step, which entails the breaking of carbon-carbon bonds, can be the rate-determining factor core.ac.ukacs.org. In certain heterofunctional azo metathesis reactions catalyzed by first-generation Grubbs catalysts, computational studies also indicate that retrocycloaddition steps are the rate-limiting factors of the entire catalytic cycle acs.org.

While metallacyclobutane formation or collapse is frequently cited as the RDS, other steps can also be kinetically limiting. For example, the dissociation of the phosphine ligand from the precatalyst, leading to the formation of the active 14-electron species, can be a rate-limiting step during the initiation phase of some Grubbs and Grubbs-like catalysts in olefin metathesis researchgate.netresearchgate.net. The relative energetics of different initiation mechanisms (e.g., interchange versus dissociative) can be substrate-dependent, with both potentially exhibiting similar activation barriers acs.orgresearchgate.net.

Furthermore, catalyst decomposition pathways also feature rate-limiting steps. The crucial Gibbs free energy barrier for β-hydride transfer from the metallacyclobutane intermediate has been identified as the rate-limiting step in certain decomposition mechanisms for both first- and second-generation Grubbs catalysts, with reported values ranging from 16.9 to 26.9 kcal/mol mdpi.comnih.gov.

Computational and Theoretical Studies of Grubbs Catalysis

Computational and theoretical studies have been instrumental in elucidating the intricate mechanisms of Grubbs catalysis, providing a deeper understanding that complements experimental observations and guides the rational design of more efficient catalysts core.ac.ukresearchgate.netcaltech.eduresearchgate.net. These advanced computational techniques offer atomic-level insights into reaction pathways, the nature of transition states, associated energy barriers, and the subtle electronic and steric factors that govern catalyst activity and selectivity nih.govcore.ac.ukresearchgate.netresearchgate.netacs.orgsmu.edunih.govnih.govrsc.orgosti.govmasterorganicchemistry.comprinceton.edu. By modeling the complete catalytic cycle, researchers can identify kinetically and thermodynamically favored pathways, characterize elusive intermediates, and predict the impact of various ligand modifications on catalytic performance nih.govacs.orgcore.ac.ukresearchgate.netresearchgate.netresearchgate.netsmu.edunih.govnih.govresearchgate.net.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations represent the most widely utilized computational method for investigating Grubbs catalysis due to their proven capability to accurately describe the electronic structure and energetics of complex transition metal systems nih.govacs.orgcore.ac.ukresearchgate.netresearchgate.netresearchgate.netacs.orgsmu.edunih.govnih.govrsc.orgosti.govmasterorganicchemistry.comprinceton.eduresearchgate.net. DFT enables the comprehensive exploration of potential energy surfaces, the identification of stable intermediates, and the precise characterization of transition states, thereby providing a detailed energetic profile of the entire catalytic cycle acs.orgcore.ac.ukresearchgate.netresearchgate.netsmu.edunih.gov. Popular DFT functionals frequently employed in these studies include B3LYP and M06-L acs.orgsmu.edunih.gov.

Analysis of Transition States and Energy Barriers

DFT calculations are extensively applied to locate and characterize transition states (TS) and to compute the corresponding energy barriers (activation energies), typically expressed as Gibbs free energies (ΔG‡), for various steps within the Grubbs catalytic cycle researchgate.netacs.orgsmu.edunih.govosti.gov. This detailed analysis is fundamental for pinpointing the rate-determining step and gaining a quantitative understanding of the reaction kinetics.

DFT studies have provided critical insights into the energy barriers for key processes, including:

Metallacyclobutane Formation and Collapse: For third-generation Grubbs catalysts in ROMP, DFT calculations consistently indicate that the formation of the metallacyclobutane corresponds to the highest energy transition state nsf.govnih.gov. Conversely, in some metathesis reactions, the opening of the metallacycle (cycloreversion) is predicted to proceed with significantly lower barriers acs.org. However, for the metathesis of vinylsilanes with second-generation Grubbs catalysts, DFT has identified cycloreversion as the rate-determining step acs.org.

Ligand Dissociation: The energy associated with the dissociation of the phosphine ligand, a crucial step in the initiation of many Grubbs catalysts, has been accurately determined through DFT core.ac.uk.

Decomposition Pathways: DFT calculations have been employed to estimate Gibbs free energy barriers for catalyst decomposition pathways, such as β-hydride transfer from the metallacyclobutane intermediate. Reported values for these barriers range from 16.9 to 26.9 kcal/mol for first- and second-generation Grubbs catalysts mdpi.comnih.gov.

The following table summarizes some reported Gibbs free energy barriers for key steps in Grubbs catalysis:

Catalytic Step / ProcessCatalyst GenerationSubstrate / ContextEstimated Gibbs Free Energy Barrier (kcal/mol)Reference
β-hydride transfer (decomposition)1st GenerationEthylene16.9 mdpi.com
β-hydride transfer (decomposition)2nd GenerationEthylene23.4 - 26.9 mdpi.comnih.gov
Metallacyclobutane Formation3rd GenerationROMP of Norbornenyl MonomersHighest energy TS nsf.govnih.gov
Cycloreversion1st GenerationDegenerate Metathesis of EthyleneRate-determining step core.ac.uk
Cycloreversion2nd GenerationMetathesis of VinylsilanesRate-determining step acs.org
Retrocycloaddition1st GenerationHeterofunctional Azo Metathesis>20 (rate-limiting factor) acs.org
Precatalyst Activation (Dissociative)Hoveyda-GrubbsOlefin metathesis~19.6 - 24.0 researchgate.netnih.gov
Probing Ligand Effects on Activity and Selectivity

DFT calculations are pivotal for understanding how variations in ligands impact the activity, stability, and selectivity of Grubbs catalysts nih.govmdpi.comresearchgate.netcaltech.eduresearchgate.netsmu.edunih.govnih.govnih.gov. Ligands exert a multifaceted influence, affecting both the steric environment and electronic properties of the active metal center.

Activity: Sterically demanding ligands, particularly N-heterocyclic carbenes (NHCs), are generally found to be beneficial for catalytic activity researchgate.net. DFT studies have demonstrated that strong σ-donor ligands can stabilize the active conformation of the carbene ligand, contributing to higher catalytic activity in second-generation Grubbs catalysts researchgate.net. Quantitative structure-activity relationship (QSAR) models derived from DFT calculations illustrate that ligands promoting catalytic activity are those that effectively stabilize the high-oxidation state (+4) metallacyclobutane intermediate relative to the ruthenium-carbene structures that dominate other parts of the reaction pathway nih.gov. This stabilization is often achieved through ligand-to-metal sigma donation, whereas metal-to-ligand pi back-donation can destabilize the intermediate and consequently lower catalytic activity nih.gov.

Selectivity: Computational studies have been crucial in comprehending and designing catalysts for specific selectivities, such as Z-selectivity in olefin metathesis caltech.eduresearchgate.netcaltech.edu. For instance, chelated ruthenium catalysts exhibit Z-selectivity, and DFT studies have shed light on the underlying mechanism and control of stereoselectivity in these systems caltech.educaltech.edu. The steric bulk of the NHC ligand and the geometry of the monomer can enforce the formation of a chelated metallacycle, which in turn influences the polymerization rate and the reactivity of the propagating ruthenium center nih.gov.

Catalyst Design: DFT methods are extensively utilized to facilitate the design of novel ligands, such as tridentate camphor-derived or malonate derivatives. This involves assessing their ruthenium-chelating potential and their impact on the metathesis energy profile core.ac.uk. This computational approach enables the prediction of new donor ligands that are anticipated to yield more active and functional group-tolerant ruthenium-based catalysts nih.gov.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are powerful experimental tools frequently employed in conjunction with computational methods to elucidate reaction mechanisms and identify rate-determining steps in catalytic processes researchgate.netacs.orgrsc.orgosti.govprinceton.edulibretexts.org. KIEs arise from the mass difference between isotopes, which affects molecular vibrational frequencies and, consequently, reaction rates princeton.edulibretexts.org. By observing differences in reaction rates when an atom at a specific position is replaced by its heavier isotope (e.g., ¹H vs. ²H or ¹²C vs. ¹³C), researchers can gain critical insights into bond-breaking and bond-forming events occurring in the transition state of the rate-determining step rsc.orgosti.govprinceton.edu.

In the context of Grubbs catalysis, KIE studies have provided crucial evidence for mechanistic understanding:

Identification of RDS: For the ring-opening metathesis polymerization (ROMP) initiated by a Grubbs third-generation precatalyst, a series of ¹²C/¹³C and ¹H/²H KIE studies were instrumental in definitively determining that the formation of the metallacyclobutane ring is the rate-determining step nsf.govnih.govacs.org. A ¹²C/¹³C KIE greater than 1 typically suggests that carbon-carbon bond breaking or forming is involved in the RDS, while ¹H/²H KIEs can distinguish between metallacyclobutane formation (which involves an sp² to sp³ hybridization change and typically results in a KIE < 1) and collapse (an sp³ to sp² hybridization change, often leading to a KIE > 1) nsf.gov.

Validation of Computational Findings: Experimental KIE results are frequently validated and further interpreted through DFT calculations, which can predict transition state energies and confirm the mechanistic implications of observed isotope effects nsf.govnih.gov.

Distinguishing Mechanisms: KIEs serve as a valuable tool for differentiating between various mechanistic possibilities. For example, if pyridine dissociation were the rate-determining step in ROMP, the reaction rate would exhibit zero-order dependence on the monomer concentration. KIE studies have helped to discount this possibility, as Grubbs third-generation ROMP is known to be first-order in monomer nsf.gov.

KIE studies, particularly when combined with sophisticated computational modeling, provide a robust and quantitative approach to validate proposed mechanisms and gain profound insights into the energy landscape of complex catalytic reactions osti.gov.

Stereoselectivity in Grubbs-Catalyzed Reactions

Stereoselectivity in olefin metathesis refers to the preferential formation of one stereoisomer (E or Z, or one enantiomer) over others. This control is paramount for synthesizing complex molecules, including pharmaceuticals and natural products, where the specific spatial arrangement of atoms dictates biological activity. Grubbs catalysts have been instrumental in pushing the boundaries of stereoselective transformations. mdpi.com

Z-Selective Olefin Metathesis Mechanisms

Achieving Z-selectivity in olefin metathesis, particularly for internal olefins, presents a significant challenge as Z-alkenes are often thermodynamically less stable than their E-counterparts. nih.gov Computational and experimental studies have shed light on the mechanisms governing Z-selectivity with Grubbs catalysts, particularly those featuring cyclometalated and dithiolate-containing structures. researchgate.net

A key mechanistic insight for Z-selective metathesis with chelated ruthenium catalysts is the "side-bound" mechanism. In contrast to earlier unchelated Ru catalysts that favored a "bottom-bound" pathway, chelated catalysts promote the olefin to approach the ruthenium center from the "side" position, cis to the N-heterocyclic carbene (NHC) ligand and trans to the chelating group. acs.org, acs.org This specific orientation is attributed to a combination of steric and electronic effects within the catalyst. acs.org

The steric bulk of the substituents on the incoming olefin and the N-substituent on the NHC ligand plays a critical role in dictating Z-selectivity. Steric repulsions between these groups force the olefin to adopt an orientation that favors the formation of the Z-product. acs.org For instance, computational studies on the homodimerization of propene with chelated Ru catalysts demonstrated that steric interactions lead to the highly selective formation of the Z-isomer. acs.org

Catalyst modifications have been crucial for enhancing Z-selectivity. Replacing chloride ligands with pivalate (B1233124) or nitrate (B79036) moieties in Hoveyda-Grubbs type catalysts has been shown to improve both stability and efficiency for Z-selective cross-metathesis. acs.org Furthermore, the use of bulky N-heterocyclic cyclometalated ruthenium catalysts has enabled efficient Z-selective cross-metathesis between acrylamides and terminal olefins, a challenging transformation. acs.org

The Pederson and Grubbs model for stereoretentive metathesis also provides insights into Z-selectivity. This model suggests a side-bound mechanism where the metallacycle intermediate is oriented perpendicular to the NHC ligand. nih.gov, beilstein-journals.org, researchgate.net In this arrangement, the substituents at the α-positions of the metallacycle are directed away from the large N-aryl groups of the NHC ligand. For Z-alkenes, the β-substituent is forced to point "down," leading to the formation of a new Z-alkene. nih.gov, researchgate.net Ruthenium dithiolate catalysts, for example, have demonstrated very high Z/E selectivities, often 98:2 or higher, in various metathesis reactions. nih.gov

Enantioselective Metathesis Mechanisms

Enantioselective olefin metathesis (EOM) aims to synthesize chiral molecules with a specific enantiomeric excess. The success of EOM heavily relies on the precise design of enantioenriched alkylidene complexes that can effectively transfer stereochemical information from the catalyst to the reacting substrates. acs.org

Grubbs and co-workers have pioneered the development of chiral ruthenium catalysts for EOM, particularly those incorporating chiral N-heterocyclic carbene (NHC) ligands or cyclometalated structures. acs.org, mdpi.com These catalysts enable asymmetric ring-closing metathesis (ARCM) and asymmetric ring-opening/cross metathesis (AROCM). For instance, early work demonstrated that chiral ruthenium catalysts could desymmetrize achiral trienes through ARCM, yielding cyclic products with high enantioselectivities. mdpi.com

The mechanism of enantioselective metathesis is complex and influenced by several factors. In AROCM, the ring strain and steric bulk of the strained olefin significantly impact the reaction mechanism and the nature of the propagating species in the catalytic cycle. acs.org Cyclometalation of the NHC ligand has proven to be an effective strategy to introduce stereogenic centers directly into the catalyst structure, which is crucial for inducing enantioselectivity. acs.org

The efficiency and enantioselectivity of ARCM reactions catalyzed by cyclometalated catalysts are also functions of the X-type ligand and the specific substitution pattern on the prochiral triene reactant. acs.org Control over the active catalytic species through manipulation of experimental variables, such as the presence of additives like NaI, can greatly influence the outcome and enantioselectivity of these reactions. mdpi.com, acs.org

Stereoretention in Cross-Metathesis

Stereoretention in olefin metathesis refers to the unique ability of certain catalysts to kinetically produce Z- or E-alkenes while largely preserving the stereochemistry of the starting olefin. sigmaaldrich.com, nih.gov This is particularly valuable for synthesizing stereochemically defined products from readily available Z- or E-alkene precursors.

Ruthenium dithiolate catalysts represent a prominent class of Grubbs-type catalysts capable of achieving high stereoretention. nih.gov The mechanistic model proposed by Pederson and Grubbs for stereoretentive metathesis posits a side-bound mechanism where the metallacycle intermediate is oriented perpendicular to the NHC ligand. nih.gov, beilstein-journals.org, researchgate.net

In this model, the steric environment created by the catalyst dictates the orientation of the olefin within the metallacycle. The substituents at the α-positions of the metallacycle are forced to point away from the bulky N-aryl groups of the NHC ligand. Conversely, the substituents at the β-position can orient either "up" or "down" into the open space between the N-aryl groups and in front of the imidazol-2-ylidene ring. nih.gov, researchgate.net

For a Z-alkene starting material, the favored intermediate leads to the β-substituent pointing "down," resulting in the formation of a new Z-alkene product with retained stereochemistry. nih.gov, researchgate.net Similarly, if the starting olefin has E stereochemistry, the β-substituent points "up," leading to an E-product. researchgate.net This precise control allows for the synthesis of products with very high stereochemical purity, typically greater than 95:5 Z/E or E/Z ratios. nih.gov

While E-alkenes generally react more sluggishly, optimized stereoretentive catalysts have been developed to achieve meaningful yields. researchgate.net This methodology has found applications in the synthesis of E-macrocycles, where stereoretentive Ru-based catalysts supported by dithiolate ligands have been successfully employed. researchgate.net Kinetic studies have further elucidated the differences in activity among various stereoretentive catalysts, guiding their selection for specific synthetic targets. researchgate.net

Catalyst Activity, Stability, and Deactivation Pathways

Mechanistic Understanding of Catalyst Deactivation

Intramolecular Deactivation Routes

Intramolecular deactivation pathways involve transformations within the catalyst molecule itself, often driven by the inherent reactivity of the ruthenium center and its ligands.

One of the primary intramolecular deactivation pathways for Grubbs catalysts, particularly the active methylidene intermediate, is β-hydride elimination and transfer. This process typically occurs from the metallacyclobutane intermediate, a key species in the olefin metathesis catalytic cycle. The transfer of a β-hydride to the ruthenium center leads to the formation of ruthenium hydride species, which are generally less active or inactive in metathesis reactions. mdpi.comresearchgate.netnih.govnih.gov

Computational studies using Density Functional Theory (DFT) have provided insights into the energetics of this deactivation route. For instance, the Gibbs free energy barriers for β-hydride transfer from the metallacyclobutane intermediate have been estimated for different Grubbs catalysts. For the first-generation Grubbs catalyst, this barrier is approximately 16.9 kcal/mol, while for the second-generation catalyst, it is around 24.3 kcal/mol. researchgate.net This suggests that the second-generation catalyst is somewhat more resistant to this specific deactivation pathway compared to the first generation. The stability of the methylidene species generated also plays a role; methylidene species formed from ethylene (B1197577) and the first-generation this compound are less stable and promote catalyst loss, whereas ruthenium alkylidenes derived from olefins like 2-butene (B3427860) exhibit enhanced stability. mdpi.comresearchgate.net

Table 1: Gibbs Free Energy Barriers for β-Hydride Transfer

Catalyst TypeGibbs Free Energy Barrier (kcal/mol)Reference
Grubbs First Generation16.9 researchgate.net
Grubbs Second Generation24.3 researchgate.net
Hoveyda-Grubbs Catalyst (ethylene)26.8 nih.gov

C-H bond activation, particularly of the N-heterocyclic carbene (NHC) ligand's aryl substituents, followed by σ-bond metathesis, represents another significant intramolecular deactivation pathway, especially for second-generation Grubbs catalysts. mdpi.comresearchgate.netacs.orgacs.org The electron-deficient ruthenium center in the active catalyst form is in close proximity to the C-H bonds of the N-substituents, making them susceptible to activation. researchgate.net

The deactivation pathway often initiates with the formation of an agostic complex through the activation of a C-H bond of the NHC-phenyl ring. This is followed by C-H σ-bond metathesis with a carbene moiety, leading to the formation of a benzyl (B1604629) complex. Subsequent transformations of the benzyl unit can occur. researchgate.netacs.org The rate-determining step in this sequence, leading to carbene-arene bond formation, has been calculated to have an activation barrier of 28.6 kcal/mol. researchgate.net The flexibility of the phenyl rings on the NHC ligand plays a crucial role in both the initiation and propagation of this deactivation process. acs.org

Table 2: Activation Energies for C-H Bond Activation and σ-Bond Metathesis Steps

StepActivation Energy (kcal/mol)Reference
Formation of C-H agostic complex (NHC-phenyl ring)13.6 researchgate.net
C-H σ-bond metathesis with carbene moiety26.7 researchgate.net
Two-step rotational transformations of benzyl unit18.8 researchgate.net
Carbene-arene bond formation (rate-determining step)28.6 researchgate.net

As a consequence of the C-H bond activation and σ-bond metathesis pathway, carbene-arene bond formation can occur. This leads to the generation of new, often inactive, ruthenium complexes where the carbene moiety has inserted into an aryl C-H bond of the NHC ligand. mdpi.comresearchgate.netacs.orgmdpi.com This process results in the formation of stable, air-stable decomposition products, in which the original metathesis-active ruthenium-carbene bond is no longer present. mdpi.comresearchgate.net

Substrate and Additive Induced Deactivation

Beyond intramolecular pathways, Grubbs catalysts can also be deactivated by interactions with various substrates and additives present in the reaction mixture.

Nucleophilic attack on the ruthenium center or the alkylidene ligand is a common deactivation pathway. Various nucleophiles can trigger this, including phosphines, amines, alcohols, and hydroxide (B78521) ions. mdpi.comresearchgate.netnih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net

Phosphines: In the case of first-generation Grubbs catalysts, the liberated tricyclohexylphosphine (B42057) (PCy₃) (due to ligand dissociation) can act as a nucleophile, attacking the methylidene carbon. This nucleophilic attack leads to the formation of a σ-alkyl species, which subsequently decomposes, often by eliminating phosphonium (B103445) salts (e.g., [CH₃PCy₃]Cl), resulting in inactive ruthenium complexes. beilstein-journals.orgnih.govresearchgate.net

Amines: Amines, particularly primary alkylamines, can rapidly quench polymerization reactions catalyzed by Grubbs catalysts. They can form adducts with the ruthenium center, followed by nucleophilic abstraction of the propagating alkylidene. nih.gov Non-bulky primary amines can directly attack benzylidene species, causing rapid catalyst degradation. beilstein-journals.org For phosphine-containing catalysts like the second-generation this compound, secondary amines can exchange with PCy₃, and the released phosphine (B1218219) then performs a nucleophilic attack on the methylidene intermediate, initiating its decomposition. beilstein-journals.org

Alcohols and Hydroxide Ions: Protic solvents like alcohols and water can also induce catalyst decomposition. Primary alcohols can react with Grubbs-type catalysts, leading to the formation of monohydride species and deactivation. researchgate.netresearchgate.net Hydroxide ions (OH⁻) are known to promote the degradation of first-generation Grubbs catalysts and can also induce decomposition of Hoveyda-Grubbs catalysts, leading to Ru-hydride species via β-elimination of a methoxide (B1231860) adduct. mdpi.com

Ligand exchange and dissociation are fundamental steps in the catalytic cycle of Grubbs catalysts, but they can also lead to deactivation if the dissociated ligands or exchanged species result in inactive forms. The initial step in the mechanism for phosphine-containing Grubbs catalysts involves phosphine dissociation, which generates a highly reactive 14-electron intermediate. wikipedia.orgrsc.org While essential for catalysis, this intermediate is also highly susceptible to deactivation.

If the dissociated phosphine re-attacks the methylidene carbon, as discussed above, it leads to deactivation. beilstein-journals.orgresearchgate.net Furthermore, the exchange of active ligands with other donor molecules present in the reaction mixture can lead to the formation of stable, but catalytically inactive, species. For instance, the replacement of PCy₃ by a primary amine has been identified as a first step in bimolecular coupling degradation for second-generation catalysts. mdpi.com The greater steric hindrance of the NHC ligand in second-generation catalysts and its lower propensity to exchange with amines contributes to their improved stability compared to first-generation catalysts. mdpi.com

Table 3: Common Grubbs Catalysts and their PubChem CIDs

Catalyst NamePubChem CID
Grubbs First-Generation Catalyst86306055
Grubbs Second-Generation Catalyst11147261
Hoveyda-Grubbs Second-Generation Catalyst11763533
Influence of Protic Solvents and Bases

Protic solvents and basic additives significantly impact the activity and stability of Grubbs catalysts, often leading to deactivation. Early observations by Grubbs and co-workers revealed that first-generation catalysts undergo decomposition in protic solvents, a process exacerbated by the presence of hydroxide ions. mdpi.com For instance, the stoichiometric reaction of a ruthenium carbene complex with sodium deuteroxide (NaOD) in deuterated water (D₂O) resulted in the formation of a new product lacking the ylidene substituent, which subsequently decomposed further. mdpi.com

The interaction of protic solvents with second-generation Grubbs catalysts has also been investigated. The coordination of a protic solvent molecule, such as methanol, to the ruthenium metal center can induce the loss of a chlorido ligand. mdpi.com Density functional theory (DFT) calculations suggest a dissociative pathway for this methanol-induced deactivation. mdpi.com While Hoveyda-Grubbs second-generation catalysts (HG-II) exhibit some degree of stability in protic media, attributed to the strong coordination of the N-heterocyclic carbene (NHC) ligand and the bidentate nature of the 2-alkoxybenzylidene ligand, their activity can still be compromised. mdpi.comencyclopedia.pub

Water, even at low concentrations, has a potent deactivating effect on Grubbs catalysts. For example, the addition of just 0.01% water (100 ppm by volume) to a micro ring-closing metathesis (mRCM) reaction catalyzed by Ru-1 resulted in approximately a 60% drop in yield. acs.org Higher proportions of water can lead to near-complete catalyst decomposition. acs.org Beyond deactivation, water can also significantly accelerate undesired positional isomerization of olefins. acs.org Consequently, the use of aprotic, dry, and degassed organic solvents under an inert atmosphere is generally recommended to mitigate deactivation by moisture. researchgate.net

Bases, both inorganic and organic, also play a critical role in catalyst degradation. The addition of bases, such as triethylamine, has been shown to greatly facilitate the formation of ruthenium monohydride species from first-generation this compound in the presence of primary alcohols. researchgate.netresearchgate.net This process occurs via a non-catalytic alcohol dehydrogenation pathway. researchgate.netresearchgate.net Strong bases like simple alkoxides can directly attack the ruthenium core, contributing to catalyst decomposition. mdpi.com

Amines, which can act as both Lewis and Brønsted bases, are particularly problematic. Small nucleophilic alkylamines, such as n-butylamine, can attack the methylidene carbon of the active ruthenium species, leading to the formation of a [Ru]-CH₂NH₂nBu intermediate that subsequently eliminates NHnBu(CH₃) via a 1,2-proton shift. nih.gov In contrast, tertiary amines primarily function as Brønsted bases, deprotonating the metallacyclobutane intermediate and abstracting a chloride ligand. nih.gov The deactivation rate of Grubbs catalysts has been observed to increase with the increasing Brønsted basicity of the amine. mdpi.com For instance, the presence of pyridine (B92270) resulted in a 40% decrease in the activity of a Hoveyda-Grubbs catalyst. mdpi.com Pyridine can also induce the displacement of the tricyclohexylphosphine (PCy₃) ligand, followed by nucleophilic attack of the liberated PCy₃ on the methylidene carbon, leading to the formation of a sigma-alkyl species which then undergoes further decomposition. researchgate.net

Impact of N-Heteroaromatics and Other Functional Groups

N-heteroaromatic compounds are known to be challenging substrates in olefin metathesis reactions due to their propensity to deactivate Grubbs catalysts. Alkenes containing N-heteroaromatics are often poor partners in cross-metathesis reactions, primarily because the nitrogen atom can initiate catalyst deactivation. beilstein-journals.orgnih.gov This deactivation, particularly with second-generation ruthenium Grubbs catalysts, is thought to occur through steric effects and electron-drawing by the ligand species. mdpi.com Lewis basic and nucleophilic amines, including those within N-heteroaromatic rings, are believed to interfere with the catalyst and its intermediates, thereby disrupting the catalytic cycle. beilstein-journals.orgnih.gov

Strategies to circumvent this deactivation include the formation of an N-heteroaromatic salt prior to the metathesis reaction, effectively protonating the nitrogen atom and reducing its basicity. beilstein-journals.orgnih.gov Alternatively, the introduction of bulky and/or electron-withdrawing substituents on the N-heteroaromatic ring can prevent nitrogen-induced catalyst deactivation. beilstein-journals.orgnih.govd-nb.info Examples include sulfonamide substituents on a pyridyl ring or a phenyl group at the C2 position of a quinoline (B57606) moiety, which can decrease the nitrogen's basicity or provide steric hindrance. beilstein-journals.orgd-nb.info The presence of an excess of pyridine can lead to the formation of a tripyridine complex with first-generation catalysts, or a stable bispyridine adduct with benzylidene catalysts. mdpi.com A hypothesized deactivation pathway involves the formation of an inactive ruthenium pyridylalkylidene species when excess vinylpyridine is present. beilstein-journals.org

Beyond N-heteroaromatics, Grubbs catalysts generally exhibit remarkable tolerance towards a broad array of organic functional groups, including alcohols, halides, esters, amides, carbamates, and sulfonamides. beilstein-journals.orgharvard.edusigmaaldrich.cn This contrasts with molybdenum and tungsten catalysts, which are typically deactivated by unprotected oxygen-containing functional groups such as alcohols, aldehydes, and carboxylic acids; ruthenium dichloride complexes, however, are largely unaffected by these groups. chem-station.com Despite this general tolerance, water, as a protic functional group, can still exert a significant deactivating effect, as detailed previously. acs.org

Olefins themselves can also induce catalyst deactivation. Pretreatment of the first-generation this compound with ethylene, for instance, leads to deactivation, as the ruthenium methylidene intermediates generated are unstable and promote catalyst loss. mdpi.comresearchgate.net In contrast, pretreatment with cis-2-butene (B86535) has a considerably lesser effect, indicating that ruthenium alkylidenes derived from 2-butene are more stable and help sustain catalyst integrity. mdpi.comresearchgate.net Olefin-driven decomposition can occur via β-hydride transfer from the ruthenacyclobutane intermediate, a mechanism believed to be a major olefin-dependent decomposition pathway. nih.gov

Kinetic Studies of Catalyst Degradation

Kinetic studies provide valuable insights into the rates and mechanisms of this compound degradation. For the first-generation this compound, [Ru(CHPh)Cl₂(PCy₃)₂], thermal decomposition has been observed as a two-reaction sequence. At 53 °C, the rate constants for the first and second reactions were determined to be 3.2(1) × 10⁻⁴ s⁻¹ and 1.06(2) × 10⁻⁵ s⁻¹, respectively. researchgate.net The reaction with oxygen (O₂) is faster, with a rate constant of 4.6(1) × 10⁻³ M⁻¹s⁻¹ at 25 °C. researchgate.net Reactions with olefins also show distinct kinetics: the rate constant for reaction with ethene was 4.7(5) × 10⁻² s⁻¹, and with 1-octene, it was 3.46(6) × 10⁻² s⁻¹, both at 25 °C. researchgate.net

For the second-generation this compound, the catalyst transformation rate constant (k_obs) measured by UV-vis spectroscopy under similar conditions (0.10 mM in dichloromethane (B109758) at 25 °C) was 1.52 × 10⁻⁴ s⁻¹. researchgate.netacs.org ³¹P NMR studies showed a 16.5% transformation after 72 hours. researchgate.netacs.org The methylidene derived from the second-generation catalyst displayed a longer half-life of 5 hours and 40 minutes at 55 °C compared to its first-generation counterpart. beilstein-journals.org

Catalyst GenerationConditionObserved Rate Constant (kobs)Transformation after 72h (31P NMR)Methylidene Half-life (55 °C)
First-Generation GrubbsUV-vis (0.10 mM, CH2Cl2, 25 °C)7.48 × 10-5 s-1researchgate.netacs.org5.1% researchgate.netacs.org40 min beilstein-journals.org
Second-Generation GrubbsUV-vis (0.10 mM, CH2Cl2, 25 °C)1.52 × 10-4 s-1researchgate.netacs.org16.5% researchgate.netacs.org5 h 40 min beilstein-journals.org

Kinetic and computational studies, particularly density functional theory (DFT) calculations, have elucidated degradation pathways for Hoveyda-Grubbs catalysts in the presence of olefins such as ethylene and allylbenzene (B44316). The primary olefin-dependent decomposition pathway is believed to involve β-hydride transfer from the ruthenacyclobutane intermediate. nih.gov The crucial Gibbs free energy barrier for the transition state between the metallacyclobutane and the ruthenium hydride species has been estimated at approximately 26.8 kcal/mol for ethylene with a model Hoveyda-Grubbs catalyst. nih.gov Another identified decomposition pathway is the bimolecular coupling of methylidene intermediates, with the standard Hoveyda-Grubbs catalyst spontaneously forming a diruthenium dimer via this route. nih.gov

General kinetic observations indicate that catalyst concentration is a significant factor influencing the rate of transformation. acs.org Furthermore, the rate of reaction between the first-generation this compound and oxygen has been determined to be first-order with respect to oxygen concentration. acs.org Computational studies have also suggested that the introduction of positively charged carbene derivatives has minimal impact on degradation rates, whereas hypothetical anionic Hoveyda-Grubbs-like catalysts are predicted to exhibit reduced susceptibility to degradation while maintaining comparable activity. nih.gov

Strategies for Catalyst Management and Sustainability in Metathesis

Catalyst Recycling and Reuse Methodologies

The recycling and reuse of homogeneous Grubbs catalysts are critical for reducing their environmental footprint and economic impact. Two primary methodologies have emerged: phase-tagging strategies and immobilization on solid supports. illinois.edumdpi.comresearchgate.net

Phase-Tagging Strategies

Phase-tagging involves modifying homogeneous catalysts with functional groups, or "tags," that alter their solubility, enabling their separation from the reaction mixture. These tags facilitate the use of biphasic systems, such as organic/fluorous, organic/aqueous, or organic/ionic liquid mixtures, for catalyst recovery. illinois.edumdpi.com

Fluorous tagging involves attaching fluorinated chains (fluorous tags) to the catalyst structure, rendering it soluble in perfluorinated solvents. illinois.edumdpi.comrsc.org This approach allows for the creation of fluorous biphasic systems where the fluorous catalyst phase is immiscible with the organic product phase at room temperature. mdpi.comrsc.org After the reaction, cooling the mixture leads to phase separation, enabling facile recovery of the fluorous catalyst. rsc.org

Research findings demonstrate the effectiveness of fluorous tagging:

Horváth and Rábai pioneered fluorous biphasic systems for catalyst separation. mdpi.com

Fluorous-tagged first and second-generation Grubbs-Hoveyda metathesis catalysts have been developed, exhibiting comparable reactivity to their untagged counterparts. pharm.or.jp

These catalysts can be recovered efficiently from reaction mixtures using fluorous solid-phase extraction (FSPE) and have been successfully reused multiple times (e.g., five or more times) without significant loss of activity. pharm.or.jpacs.org

A "light fluorous" tag, such as C6F13 or C8F17, allows for standard reaction conditions while ensuring reliable removal by FSPE. pharm.or.jp

Reverse fluorous solid-phase extraction (R-FSPE) offers an alternative where the fluorous-tagged compounds elute first from a polar solid phase (e.g., standard silica (B1680970) gel) using a fluorous solvent, leaving organic compounds retained. pharm.or.jp

Table 1: Performance of Fluorous-Tagged Grubbs-Hoveyda Catalysts in RCM

Catalyst TypeTag TypeSeparation MethodReusability (Cycles)Key ObservationSource
Grubbs-Hoveyda 2nd GenLight FluorousFSPE / Reverse FSPE≥5Higher catalytic activity than parent catalyst, routine recovery. pharm.or.jpnih.gov
Grubbs 2nd GenFluorous Polymer-boundFluorous extractionUp to 5High reactivity, readily separated. acs.org

Polyether and ionic liquid tags are employed to impart specific solubility properties to the catalysts, facilitating their separation and recycling. illinois.edumdpi.com

Polyether Tags: Poly(ethylene glycol) (PEG) has been used as a support for Grubbs catalysts, enabling their use in aqueous media for reactions like ring-opening metathesis polymerization (ROMP). mdpi.com For instance, a PEG5000-conjugated N-heterocyclic carbene (NHC)-containing ruthenium benzylidene catalyst showed activity in ROMP of norbornene in D2O. mdpi.com

Ionic Liquid Tags: Ionic liquids (ILs) are non-volatile, highly stable, and recyclable alternative solvents that are generally immiscible with most organic solvents. illinois.edumdpi.comcore.ac.uk This immiscibility allows for biphasic catalysis, where the catalyst is retained in the ionic liquid phase and the product is extracted from the organic phase. mdpi.comthieme-connect.de

First and second-generation Grubbs catalysts have been successfully employed in ionic liquids for ring-closing metathesis (RCM) reactions. mdpi.com

Ionic liquid-tagged ruthenium catalysts have been designed to minimize leaching from the ionic liquid phase. mdpi.com

For example, an ionic liquid-tagged second-generation Hoveyda–Grubbs catalyst was recycled effectively over 17 cycles in the RCM of diallyltosylamide without loss of activity, in contrast to its untagged analog. mdpi.com

The recyclability of imidazolium-tagged Hoveyda–Grubbs catalysts in ionic liquids depends on factors such as tether length and the structure of the imidazolium (B1220033) tag and ionic liquid. thieme-connect.de Higher recyclability has been observed for RCM compared to cross-metathesis. thieme-connect.de

Table 2: Performance of Ionic Liquid-Tagged Grubbs Catalysts

Catalyst TypeTag TypeIonic LiquidReaction TypeRecyclability (Cycles)Ruthenium LeachingSource
Grubbs 1st Gen / 2nd GenN/A (used in IL)1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMI PF6)RCMNot specified, but IL is recyclable phaseNot specified mdpi.com
Ionic liquid-tagged Hoveyda–Grubbs 2nd GenIonic liquidBMI PF6RCM (diallyltosylamide)17Not specified mdpi.com
Imidazolium-tagged Hoveyda–GrubbsImidazolium[bdmim]PF6/toluene (B28343)RCM / Cross-metathesisUp to >4 (RCM)Not specified thieme-connect.de

Switchable phase tags allow for changes in catalyst solubility upon stimulation by external triggers, such as light. illinois.edu This concept enables the catalyst to be soluble in one phase during the reaction and then become insoluble or soluble in a different phase for separation. illinois.edu

Liu et al. synthesized a Hoveyda-Grubbs catalyst with a light-controlled phase tag, specifically a UV-active spiropyran group. illinois.educhemistryviews.org

Upon UV irradiation, the spiropyran converts to a charge-separated merocyanine (B1260669) form, drastically changing the catalyst's polarity and making it insoluble in lipophilic solvents. illinois.edu

The catalyst can then be extracted into a hydrophilic solvent, converted back to its spiropyran form, and re-extracted into a lipophilic solvent for reuse, leaving decomposed catalyst in the hydrophilic phase. illinois.edu This method maintains catalyst reactivity, exhibits low ruthenium contamination, and offers good recyclability. illinois.edu

Immobilization on Solid Supports

Immobilizing Grubbs catalysts on solid supports offers a straightforward method for catalyst separation from products by simple filtration, addressing issues of catalyst recovery and metal contamination. illinois.edumdpi.combeilstein-journals.orgmdpi.com This approach also aims to increase catalyst stability by preventing bimolecular decomposition reactions. mdpi.com Common solid supports include silica-based materials, mesoporous molecular sieves (e.g., MCM-41, SBA-15), polymers, and even materials like charcoal, cotton, or filter paper. illinois.edumdpi.commdpi.combeilstein-journals.orgresearchgate.net

Catalysts can be attached to solid supports through various interactions:

Covalent Attachment: This involves forming a strong chemical bond between the catalyst and the support. Strategies include:

Direct grafting of the complex onto the support by reaction of ligands (e.g., N-heterocyclic carbene, phosphine (B1218219), alkylidene) with surface functional groups (e.g., silanol (B1196071) groups on silica). illinois.edumdpi.combeilstein-journals.orgacs.orgnih.gov

Using linkers: molecules with a trialkoxysilyl group that reacts with the support on one side and a reactive group (e.g., amino, phosphino, carboxylate) that coordinates the metal on the other. mdpi.combeilstein-journals.org While more time-consuming, linkers can provide distance between the complex and the support, potentially mitigating negative effects on catalytic activity. mdpi.com

Examples include Grubbs 2nd generation complexes immobilized on silica gel via hydroxyalkyl groups on the NHC ligand, which were successfully recycled in RCM reactions. mdpi.com Buchmeiser et al. reported efficient covalent immobilization via anionic ligands on monolith-supported catalysts, yielding products with extremely low residual ruthenium. beilstein-journals.org

A drawback of covalent immobilization is the often costly development of sophisticated linkers and the potential for diminished activity and moderate reusability compared to homogeneous catalysts. nih.gov

Ionic Attachment: This strategy relies on electrostatic interactions between a charged catalyst (or a catalyst modified with an ionic tag) and a charged support. mdpi.comnih.govwhiterose.ac.uk

Grubbs-type catalysts bearing quaternary ammonium (B1175870) salts in their NHC ligand backbone have shown high affinity for silica gel. thieme-connect.debeilstein-journals.orgnih.gov

These catalysts can be effectively immobilized and provide products with very low ruthenium residues (e.g., less than 5 ppm) through simple filtration or water extraction. thieme-connect.debeilstein-journals.org

Ionic liquid-tagged Hoveyda–Grubbs 2nd-generation carbenes have also been developed, working effectively in polar solvents and showing high activity. mdpi.com

Non-Covalent Interactions: This method involves weaker interactions such as physisorption, hydrogen bonding, or π-π interactions, allowing for simpler immobilization procedures. mdpi.comnih.govnih.govmdpi.comresearchgate.net

A convenient method involves simply placing the ruthenium complex in contact with a silica suspension. beilstein-journals.orgnih.gov

Hoveyda–Grubbs 2nd-generation catalyst immobilized on SBA-15 (a mesoporous silica) through direct interaction with the sieve wall surface showed high activity and selectivity, with ruthenium leaching depending on the substrate and solvent. mdpi.combeilstein-journals.orgnih.gov For instance, ruthenium leaching was as low as 0.04% in RCM of 1,7-octadiene (B165261) in cyclohexane (B81311), but reached 14% for diethyl diallylmalonate in dichloromethane (B109758). nih.gov

Studies suggest that strong non-covalent interactions, possibly similar to hydrogen bonds or Al-Cl-Ru coordination on Al-modified silica, contribute to the binding strength. mdpi.comrsc.org

This approach offers the advantage of not requiring catalyst modification and can be applied to various readily available supports like silica gel, alumina, activated carbon, and even cotton or filter paper. beilstein-journals.org

Table 3: Overview of this compound Immobilization Strategies

Attachment StrategyInteraction TypeSupport ExamplesKey AdvantagesKey Disadvantages / ObservationsSource
CovalentCovalent bondSilica gel, DVB-PS, MonolithsStrong binding, low leachingCan require complex synthesis, potentially reduced activity, moderate reusability. illinois.edumdpi.commdpi.combeilstein-journals.orgacs.orgnih.gov
IonicElectrostaticSilica gel, Ionic LiquidsEasy separation, low Ru residuesRecyclability can depend on tag/IL structure. mdpi.comthieme-connect.debeilstein-journals.orgnih.govresearchgate.net
Non-CovalentPhysisorption, H-bonding, Lewis acid-baseSilica (SBA-15, MCM-41), Charcoal, Alumina, Cotton, Filter paperSimple preparation, wide range of supportsLeaching can vary with substrate/solvent, strength of interaction can be elusive. mdpi.combeilstein-journals.orgbeilstein-journals.orgnih.govnih.govmdpi.comrsc.org
Supports: Silica Gel, Mesoporous Molecular Sieves (MCM-41, SBA-15), Metal-Organic Frameworks (MOFs)

The immobilization of Grubbs catalysts onto solid supports is a key strategy to facilitate catalyst recovery, reuse, and minimize metal contamination in products. Various materials have been explored as effective supports.

Silica Gel Silica-based materials are among the most common solid supports for ruthenium metathesis catalysts. Examples include the immobilization of Grubbs second-generation ruthenium complexes on silica gel, often achieved by incorporating hydroxyalkyl groups on the N-heterocyclic carbene (NHC) ligand mdpi.com. Such immobilized catalysts have demonstrated recyclability through simple filtration mdpi.com. Grubbs and co-workers have also reported other versions of silica-supported olefin metathesis ruthenium catalysts that exhibit reactivity comparable to their homogeneous counterparts mdpi.com. While silica-supported Hoveyda-Grubbs catalysts can retain activity under strictly controlled storage conditions, their performance may decrease when exposed to atmospheric conditions researchgate.net. Simple physisorption of Hoveyda-Grubbs catalysts on silica gel has also proven effective beilstein-journals.org. An ammonium-tagged ruthenium complex deposited on unmodified silica gel has shown rapid initiation rates beilstein-journals.org.

Mesoporous Molecular Sieves (MCM-41, SBA-15) Mesoporous molecular sieves like Santa Barbara Amorphous (SBA-15) and Mobile Crystalline Material (MCM-41) are highly regarded supports due to their uniform mesoporous structures, large BET surface areas, and high pore volumes mdpi.comresearchgate.netresearchgate.net. These properties make them suitable for immobilizing Grubbs-type carbenes mdpi.comresearchgate.net. Hybrid catalysts, formed by immobilizing ruthenium alkylidenes on SBA-15 and MCM-41, particularly when the surface is modified with dicyclohexylphosphine (B1630591) (PCy2) groups, have shown enhanced activity, stability, and reusability with minimal ruthenium leaching acs.orgresearchgate.net. The catalytic activity can be influenced by the pore size of the support; for instance, in the metathesis of methyl oleate (B1233923), reaction rates were observed to increase with larger pore diameters in MCM-41 and SBA-15 supports researchgate.net. SBA-15 with larger pores can lead to higher catalytic activity due to improved diffusion of reactants and products researchgate.net. Quaternary ammonium-tagged Hoveyda-Grubbs catalysts immobilized on SBA-15 have demonstrated high efficiency in cardanol (B1251761) metathesis and cross-metathesis reactions, accompanied by low ruthenium leaching researchgate.net.

Metal-Organic Frameworks (MOFs) Metal-Organic Frameworks (MOFs) represent another class of promising supports for Grubbs catalysts. Ruthenium alkylidene complexes, especially those bearing ammonium-tagged NHC ligands, have been successfully supported within MOFs such as (Al)MIL-101-NH2·HCl acs.org. These MOF-immobilized systems function as truly heterogeneous catalysts, achieving high turnover numbers (TONs) and exceptionally low ruthenium contamination in the products, often below the detection limit of ICP-MS (0.02 ppm) acs.org. However, the specific MOF and catalyst interaction is critical, as some initial studies with (Cr)MIL-101 showed inactivity, while activity in other MOFs was sometimes attributed to leaching, emphasizing the need for careful design acs.org. Encapsulation of cationic ruthenium metathesis catalysts within supramolecular resorcin researchgate.netarene capsules has also been shown to enhance catalyst stability in water-saturated toluene researchgate.net.

Catalytic Performance and Ruthenium Leaching in Heterogeneous Systems

The transition of Grubbs catalysts from homogeneous to heterogeneous systems aims to combine their high activity with enhanced recoverability and reduced metal contamination.

Catalytic Performance Supported Grubbs catalysts can exhibit catalytic activity comparable to, or in some cases slightly lower than, their homogeneous counterparts mdpi.comnih.gov. The performance of these heterogeneous systems is influenced by several factors, including the type of support, modifications to the catalyst ligands, and the pore size of the supporting material beilstein-journals.orgmdpi.comresearchgate.netacs.orgresearchgate.net. For instance, hybrid catalysts where ruthenium is attached via dicyclohexylphosphine (PCy2) ligands on SBA-15 and MCM-41 have demonstrated superior activity and stability compared to those with pyridine (B92270) ligands acs.org. Supports with larger pore sizes, such as certain SBA-15 materials, can lead to higher catalytic activity due to improved diffusion of reactants and products researchgate.net. While some heterogeneous catalysts may require longer reaction times or yield lower conversions compared to their free analogs, significant progress has been made in developing highly efficient and stable solid-supported Hoveyda-Grubbs catalysts that perform effectively in various metathesis reactions and maintain stability over thousands of turnover numbers (TONs) researchgate.net.

Ruthenium Leaching A primary advantage of heterogeneous this compound systems is the substantial reduction in ruthenium leaching into the reaction products, a critical consideration, especially in the synthesis of pharmaceuticals and fine chemicals mdpi.combeilstein-journals.orgresearchgate.netacs.orgacs.orgbeilstein-journals.org. Early reports on silica-supported Grubbs second-generation catalysts indicated ruthenium contamination levels of approximately 250 ppm in the products mdpi.com. However, more advanced silica-supported Hoveyda-Grubbs type complexes have achieved significantly lower ruthenium leaching, with reported levels as low as 17 ppm mdpi.com. Hybrid catalysts immobilized on mesoporous molecular sieves like SBA-15 and MCM-41 have consistently shown low ruthenium leaching, with some systems reporting less than 1% of the ruthenium content leaching, and as low as 0.04% for ring-closing metathesis of 1,7-octadiene in cyclohexane researchgate.netacs.orgbeilstein-journals.org. Quaternary ammonium-tagged Hoveyda-Grubbs catalysts on SBA-15 have exhibited ruthenium leaching in the range of 0.2 ppm to 2.9 ppm researchgate.net. Furthermore, catalysts immobilized within Metal-Organic Frameworks (MOFs) have demonstrated ruthenium contamination below the detection limit of ICP-MS, which is 0.02 ppm acs.org. The concept of a "release-return" or "boomerang" mechanism is sometimes proposed to explain the reusability and low leaching observed in certain heterogeneous systems, suggesting that active ruthenium species may temporarily dissociate from the support but are subsequently recaptured, thus maintaining catalytic activity within the heterogeneous phase researchgate.netmdpi.com. Filtration tests are commonly employed to confirm the true heterogeneous nature of the catalytic process acs.orgresearchgate.netbeilstein-journals.org.

Site-Isolation Techniques for Incompatible Reagents

Site-isolation techniques are crucial for enabling cascade reactions and preserving the activity of Grubbs catalysts by preventing their direct interaction with otherwise incompatible reagents nih.goviastate.edursc.org. One effective method involves encapsulating the Grubbs second-generation catalyst within thimbles fabricated from polydimethylsiloxane (B3030410) (PDMS) nih.goviastate.edursc.orgresearchgate.net. This technique exploits the differential diffusion rates of molecules: small organic molecules can readily diffuse through the PDMS membrane, while larger molecules, such as the this compound, and ionic reagents, like m-chloroperoxybenzoic acid (MCPBA), exhibit significantly lower flux nih.goviastate.eduresearchgate.net.

For instance, this compound is known to catalytically decompose MCPBA, even at very low ruthenium to MCPBA ratios (1:3000) nih.goviastate.edursc.org. By site-isolating the this compound inside a PDMS thimble, a metathesis reaction can proceed internally. The product of this reaction can then diffuse out of the thimble to react with an incompatible reagent, such as MCPBA (for epoxidation), in the external phase nih.goviastate.edu. This "pot-in-pot" approach allows for the successful execution of sequential or cascade reactions that would otherwise fail due to reagent incompatibility. Reported yields for such two-step cascade sequences range from 67% to 83% nih.gov. Furthermore, the encapsulated this compound can be successfully recycled within this cascade sequence, highlighting the practical utility of site-isolation for catalyst management nih.gov.

Green Chemistry Principles Applied to Grubbs Catalysis

Olefin metathesis reactions, particularly those catalyzed by Grubbs catalysts, inherently align with several principles of green chemistry due to their high efficiency and capacity for reduced environmental impact chemindigest.comsigmaaldrich.com.

Utilization of Renewable Feedstocks

Grubbs catalysts play a crucial role in the sustainable transformation of renewable feedstocks into valuable chemicals and materials chemindigest.comumicore.comresearchgate.netpharmtech.commdpi.com. These catalysts are highly effective in converting bio-based resources such as vegetable oils (e.g., soybean oil, rapeseed oil, tall oil, and linseed oil) and fatty acid esters (e.g., methyl oleate and ethyl oleate) into a variety of specialty chemicals, monomers, and polymers umicore.comresearchgate.netpharmtech.commdpi.comscilit.com. This capability enables the production of bio-based polymers, including bioplastics and biosurfactants, as well as other functionalized monomers derived from renewable sources researchgate.net. The efficiency of Grubbs catalysts with renewable feedstocks is underscored by reported turnover numbers (TONs) in the hundreds of thousands for conversions involving materials like soybean oil, demonstrating significant economic advantages even for high-volume, low-margin products umicore.com. The incorporation of N-heterocyclic carbene (NHC) ligands in Hoveyda-Grubbs type catalysts has been shown to enhance catalytic performance in cross-metathesis reactions involving renewable materials such as ethyl oleate and eugenol (B1671780) acetate (B1210297) mdpi.com.

Advanced Applications and Methodological Developments in Organic Synthesis

Novel Applications beyond Olefin Metathesis

Catalytic Deprotection of Tertiary Allylamines

Grubbs' carbene, specifically the first-generation Grubbs catalyst, has demonstrated a novel application in the catalytic deprotection of tertiary allylamines. organic-chemistry.orgthieme-connect.comnih.govnih.gov This method represents a significant advancement in organic chemistry as it offers a new pathway for C-N bond cleavage, a reaction type that is generally challenging to achieve. organic-chemistry.org Unlike traditional methods that often rely on palladium catalysts, this ruthenium-catalyzed approach provides an alternative. organic-chemistry.orgthieme-connect.comnih.govnih.gov

The proposed mechanism for this deprotection involves a nitrogen-assisted ruthenium-catalyzed isomerization, followed by the hydrolysis of an enamine intermediate. organic-chemistry.orgnih.govnih.govresearchgate.net Mechanistic studies, supported by Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed the formation of enamine intermediates and the involvement of a metallacyclobutane intermediate in the catalytic cycle. organic-chemistry.org It has also been suggested that the active species in the reaction may be a ruthenium-hydride (Ru-H) species rather than the Grubbs carbene itself, implying a hydride mechanism for the isomerization step. nih.gov

Reactions utilizing this method are typically carried out at 110 °C in toluene (B28343), with the catalyst added in small portions to maintain its activity. organic-chemistry.org The method has proven effective for both aromatic and aliphatic amines, although steric hindrance can influence the reactivity of certain substrates. organic-chemistry.org This catalytic deprotection offers a general, selective, and straightforward route for the N-deallylation of allylamines. organic-chemistry.org Furthermore, it is considered more convenient, chemoselective, and operationally simpler compared to existing palladium-catalyzed methods. nih.gov The synthetic utility of this ruthenium-catalyzed allyl cleavage has been illustrated by its application in the preparation of indolizidine-type alkaloids. nih.gov

Other Metal-Catalyzed Reactions (e.g., Oxidations)

While olefin metathesis remains the primary focus of Grubbs catalysts, research conducted by the Grubbs Group also extends to other metal-catalyzed reactions, including oxidations and tandem metathesis/oxidation processes. caltech.edu In the broader context of catalytic chemistry, metal complexes can facilitate oxidation reactions where the oxidation state of the metal center changes, enabling the transfer of electrons to oxidize a substrate. rsc.org

An example of ruthenium's role in oxidation catalysis, even if not directly involving a this compound, is the asymmetric epoxidation reaction using chiral Ru(III)-salen complexes with oxygen as the oxygen source. rsc.org This highlights the potential of ruthenium-based systems, beyond metathesis, for various oxidative transformations in organic synthesis. The ongoing exploration within the Grubbs Group into these diverse reaction types underscores the continuous efforts to expand the scope and utility of ruthenium catalysis in complex molecule synthesis. caltech.edu

High-Throughput Screening in Catalyst Development

High-throughput screening (HTS) has emerged as a crucial methodology in accelerating catalyst development, particularly for complex organometallic systems like Grubbs catalysts. The Grubbs Group actively utilizes a dedicated "Center for Catalysis and Synthesis" for the rapid screening of new catalyst systems. caltech.edu This approach allows for the efficient evaluation of numerous catalyst candidates and reaction conditions, significantly streamlining the optimization process. caltech.eduresearchgate.net

Innovative techniques facilitate HTS in this field. For instance, "ChemBeads," which are chemical-coated glass beads, enhance the flowability and chemical uniformity required for automated solid dispensing and high-throughput experimentation with catalysts such as this compound® M204. sigmaaldrich.com This method allows for the accurate dispensing of sub-milligram amounts of chemicals without the need for additional surfactants or chemicals. sigmaaldrich.com Another application of HTS involves conducting olefin metathesis reactions directly on thin-layer chromatography (TLC) plates, serving as a rapid tool for screening various catalyst-substrate combinations. researchgate.net

Furthermore, the immobilization of Grubbs catalysts on different supports, such as mesoporous molecular sieves like SBA-15, MCM-41, MCM-22, MCM-56, and MCM-36, has been explored. researchgate.netacs.org This strategy allows for the preparation of hybrid catalysts whose activity and reusability can be systematically tested across a range of metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis. acs.org Such studies demonstrate the application of high-throughput principles to evaluate catalyst performance under varying conditions and with different support materials, contributing to the design of more efficient and robust catalytic systems. researchgate.netacs.org

Q & A

Q. What distinguishes the second-generation Grubbs catalyst from the first-generation in terms of structure and reactivity?

The second-generation this compound replaces one tricyclohexylphosphine (PCy₃) ligand in the first-generation catalyst with a stronger σ-donor N-heterocyclic carbene (NHC) ligand (1,3-bis(2,4,6-trimethylphenyl)imidazolinium). This modification enhances catalytic activity, thermal stability, and substrate scope, enabling efficient metathesis of sterically hindered or electron-deficient olefins like 1,1-disubstituted alkenes and α,β-unsaturated carbonyls .

Q. How should reaction conditions be optimized for ring-closing metathesis (RCM) using Grubbs catalysts?

  • Solvent preparation : Use degassed solvents to prevent catalyst deactivation by dissolved oxygen .
  • Catalyst loading : Start with 1–5 mol%, adjusting based on substrate sensitivity and reaction scale .
  • Temperature : For thermally labile substrates, initiate reactions at lower temperatures (e.g., 40°C) to minimize side reactions .
  • Monitoring : Track reaction progress via TLC or GC-MS, as prolonged reaction times may lead to undesired isomerization .

Q. What safety protocols are critical when handling Grubbs catalysts?

  • Storage : Keep catalysts under inert gas (e.g., argon) and store in airtight containers to prevent oxidation .
  • Handling : Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
  • Waste disposal : Quench residual catalyst with a polar solvent (e.g., methanol) before disposal .

Advanced Research Questions

Q. How can contradictory data on double-bond isomerization during metathesis be resolved?

Grubbs second-generation catalysts may induce isomerization at elevated temperatures (>30°C). To mitigate this:

  • Conduct reactions at ≤30°C and use shorter reaction times .
  • Compare results with first-generation catalysts or Schrock molybdenum-based catalysts, which exhibit minimal isomerization .
  • Validate product structures using NOESY NMR to confirm stereochemistry .

Q. What strategies improve catalyst efficiency in chemo-enzymatic cascades?

Immobilizing Grubbs catalysts alongside enzymes (e.g., CALB lipase) in metal-organic frameworks (MOFs) can reduce mutual inactivation. The MOF’s confined pores enhance substrate channeling, enabling tandem reactions like metathesis followed by enzymatic esterification without intermediate purification .

Q. How do steric and electronic effects influence substrate compatibility with Grubbs catalysts?

  • Steric hindrance : Second-generation catalysts tolerate bulky substrates (e.g., trisubstituted alkenes) due to the NHC ligand’s strong σ-donation, which stabilizes the active Ru-carbene intermediate .
  • Electronic effects : Electron-withdrawing groups (e.g., carbonyls) slow metathesis. Increase catalyst loading (5–10 mol%) or use Hoveyda-Grubbs catalysts for improved turnover .

Q. What spectroscopic methods are most reliable for characterizing this compound derivatives?

  • NMR : Monitor ligand exchange using ³¹P NMR (for phosphine ligands) and ¹H/¹³C NMR for carbene signals .
  • UV-Vis : Track Ru-centered transitions (e.g., ~350 nm for active species) to assess catalyst integrity .
  • X-ray crystallography : Resolve structural changes in catalyst derivatives, such as p-cresol adducts .

Methodological Recommendations

  • Troubleshooting low yields : If metathesis stalls, add fresh catalyst in batches or switch to a more active derivative (e.g., Hoveyda-Grubbs) .
  • Data validation : Cross-check NMR results with MALDI-TOF for polymer molecular weights or X-ray crystallography for ambiguous stereochemistry .

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